molecular formula C20H18FN3O4 B5620830 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B5620830
M. Wt: 383.4 g/mol
InChI Key: QOSITMIFRYSIPR-UHFFFAOYSA-N
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Description

2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide is a high-quality reference standard for pharmaceutical and life sciences research. This acetamide derivative, featuring a pyridazinone core and dimethoxyphenyl pharmacophore, is provided with comprehensive analytical data to ensure identity and purity. It is intended for use as a standard in assay development, high-throughput screening, and metabolic studies. Researchers can utilize this compound to explore structure-activity relationships and investigate biological activity. The product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Always refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4/c1-27-17-9-3-13(11-18(17)28-2)16-8-10-20(26)24(23-16)12-19(25)22-15-6-4-14(21)5-7-15/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSITMIFRYSIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the dimethoxyphenyl and fluorophenylacetamide groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Overview

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound with notable pharmacological potential. Its unique structure, featuring a pyridazine core and multiple functional groups, positions it as a candidate for various therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The pyridazine core is often associated with the inhibition of cancer cell proliferation and the induction of apoptosis. Mechanisms through which this compound may exert its effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression.
  • Interference with Cell Signaling Pathways : It could disrupt key signaling pathways that promote tumor growth.
  • Induction of Apoptosis : Similar compounds have demonstrated the ability to induce programmed cell death in cancer cells.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds containing similar moieties have been documented to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study published in Journal of Medicinal Chemistry explored derivatives of pyridazine compounds and found that they significantly inhibited the growth of various cancer cell lines, suggesting that similar structural motifs may enhance anticancer activity.
    • Another research article highlighted the ability of pyridazine derivatives to induce apoptosis in breast cancer cells through the modulation of apoptotic pathways.
  • Anti-inflammatory Research :
    • A study in Pharmacology Reports demonstrated that compounds with a similar structural backbone exhibited anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
    • The potential for this compound to act on inflammatory pathways was further supported by findings that indicated modulation of cytokine release in vitro.

Mechanism of Action

The mechanism of action of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound shares structural similarities with several pyridazinone derivatives, differing primarily in substitution patterns on the phenyl rings and the acetamide group. Key analogues include:

Compound Name Key Structural Differences Implications References
N-(3-Chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 3-Chloro-4-fluorophenyl vs. 4-fluorophenyl acetamide Increased steric bulk and electronegativity; may enhance target affinity but raise toxicity risks .
2-[3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,5-dimethoxyphenyl)acetamide 4-Chlorophenyl and 2,5-dimethoxyphenyl groups Altered electronic profile; 2,5-dimethoxy may reduce steric hindrance compared to 3,4-dimethoxy .
2-(3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide Trifluorophenyl and 2-fluoro-4-methoxyphenyl groups Higher lipophilicity and potential blood-brain barrier penetration due to fluorination .
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide Methylthio and bromophenyl substituents Sulfur-containing groups may improve redox stability or modulate enzyme inhibition .

Pharmacological and Physicochemical Properties

  • Lipophilicity: The 4-fluorophenyl group increases logP compared to non-fluorinated analogues, enhancing membrane permeability .
  • Hydrogen Bonding: The pyridazinone carbonyl and acetamide NH groups facilitate interactions with biological targets, similar to antipyrine/pyridazinone hybrids showing C=O stretching at 1664–1681 cm⁻¹ in IR spectra .
  • Thermal Stability : Melting points of related compounds range from 90°C to 475°C, suggesting robust stability under physiological conditions .

Biological Activity

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activity. Its unique structure, which includes a pyridazinone core and various functional groups, suggests a range of pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by the following chemical properties:

PropertyValue
Molecular FormulaC23H25N3O6
Molecular Weight439.47 g/mol
LogP1.7863
Polar Surface Area83.541 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1

The presence of methoxy groups enhances the compound's reactivity and solubility in biological systems, potentially improving its bioavailability.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in critical biological processes, influencing metabolic pathways.
  • Receptor Modulation : It can modulate the activity of various receptors on cell surfaces, leading to alterations in cellular signaling pathways.
  • Gene Expression Influence : The compound may affect the expression of genes related to disease progression or cellular function, potentially impacting cancer and inflammatory processes .

Biological Activity

Recent studies have highlighted several key areas where this compound demonstrates biological activity:

  • Antitumor Activity :
    • Research indicates that derivatives of pyridazinone compounds exhibit significant antitumor effects. For instance, related compounds have shown potent inhibitory activity against human cancer cell lines such as SKM-1, leading to apoptosis and cell cycle arrest .
    • The mechanism involves increasing acetylated histones, which are crucial for regulating gene expression associated with tumor suppression.
  • Anti-inflammatory Effects :
    • The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
  • Neuroprotective Properties :
    • Preliminary studies suggest that this compound may interact with sigma receptors, which are implicated in neuroprotection and modulation of neuronal signaling pathways . This interaction could be beneficial in treating neurodegenerative diseases.

Case Studies

Several case studies have investigated the biological effects of related compounds:

  • Case Study 1 : A study on a similar pyridazinone derivative demonstrated potent inhibition of histone deacetylases (HDACs), leading to increased histone acetylation and subsequent tumor cell apoptosis in vitro and in vivo models .
  • Case Study 2 : Another investigation focused on the anti-inflammatory properties of a related compound, showing significant reductions in inflammatory markers in animal models of arthritis.

Q & A

Basic Research: What are the key considerations for synthesizing 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide, and how can purity be ensured?

Answer:
The synthesis typically involves multi-step reactions, including condensation of substituted pyridazinone precursors with fluorophenyl acetamide derivatives. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetic acid) enhance reaction efficiency .
  • Catalysts : Acid catalysts (e.g., HCl, H₂SO₄) or coupling agents (e.g., DCC) are used for amide bond formation .
  • Temperature control : Reactions often proceed at 60–100°C to balance yield and side-product formation .
    Purity assurance : Post-synthesis, employ HPLC (C18 columns, acetonitrile/water gradient) for quantification and NMR (¹H/¹³C) to confirm structural integrity .

Basic Research: How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

Answer:
Structural elucidation involves:

  • NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm for fluorophenyl/dimethoxyphenyl groups) and acetamide NH (δ 8.1–8.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and pyridazinone ring carbons .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~440–450) .
  • X-ray crystallography : Optional for resolving stereoelectronic effects in the pyridazinone core .

Advanced Research: How can structure-activity relationship (SAR) studies optimize bioactivity for this compound?

Answer:
SAR strategies include:

  • Substituent variation : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target binding .
  • Pyridazinone modification : Introduce methyl or cyano groups at the 5-position to modulate ring planarity and solubility .
  • Fluorophenyl tuning : Compare 4-fluoro vs. 2-fluoro isomers to assess steric effects on receptor interactions .
    Methodology : Use in vitro assays (e.g., enzyme inhibition IC₅₀) paired with computational docking (AutoDock/Vina) to prioritize derivatives .

Advanced Research: How should researchers resolve contradictions in reported biological activities of structurally analogous compounds?

Answer:
Contradictions (e.g., variable IC₅₀ values for kinase inhibition) may arise from:

  • Assay conditions : Differences in buffer pH, ATP concentration, or cell lines (e.g., HEK293 vs. HeLa) .
  • Compound stability : Test for hydrolysis of the acetamide group under physiological pH using LC-MS .
  • Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific binding .
    Validation : Replicate assays in orthogonal systems (e.g., SPR for binding affinity vs. cellular assays) .

Advanced Research: What computational approaches predict the pharmacokinetic profile of this compound?

Answer:
Use in silico tools to estimate:

  • Lipophilicity : Calculate logP (e.g., ChemAxon) to predict membrane permeability. Optimal logP ~2–3 is ideal for CNS penetration .
  • Metabolic stability : Simulate CYP450 metabolism (e.g., StarDrop) to identify vulnerable sites (e.g., demethylation of 3,4-dimethoxyphenyl) .
  • Toxicity : Apply QSAR models (e.g., ProTox-II) to flag hepatotoxicity risks from the pyridazinone core .

Basic Research: What are the recommended storage conditions to maintain compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the fluorophenyl group .
  • Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles .
  • Long-term stability : Monitor via periodic HPLC analysis (retention time shifts indicate degradation) .

Advanced Research: How can regioselectivity challenges during functionalization of the pyridazinone ring be addressed?

Answer:
Regioselective modifications (e.g., at C3 vs. C5) require:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) on the acetamide nitrogen to steer electrophilic substitution .
  • Metal catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for C-H activation at specific positions .
  • Computational guidance : DFT calculations (Gaussian 09) predict electron density distribution to prioritize reaction sites .

Advanced Research: What strategies validate target engagement in cellular models?

Answer:

  • Chemical proteomics : Use photoaffinity probes (e.g., diazirine tags) to pull down binding proteins from lysates .
  • Cellular thermal shift assay (CETSA) : Monitor protein stabilization upon compound treatment to confirm target binding .
  • CRISPR knockouts : Validate phenotype rescue in target-deficient cell lines .

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